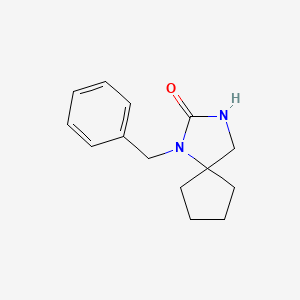
1-(2-(N-(Cyclohexylmethyl)-p-anisidino)ethyl)-1-methyl-piperidinium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-(N-(Cyclohexylmethyl)-p-anisidino)ethyl)-1-methyl-piperidinium bromide is a complex organic compound with a unique structure that includes a piperidinium core, a cyclohexylmethyl group, and a p-anisidino moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(N-(Cyclohexylmethyl)-p-anisidino)ethyl)-1-methyl-piperidinium bromide typically involves multiple steps:
Formation of the p-anisidino moiety: This can be achieved through the reaction of p-anisidine with an appropriate alkylating agent under controlled conditions.
Cyclohexylmethylation: The p-anisidino compound is then reacted with cyclohexylmethyl chloride in the presence of a base to form the N-(cyclohexylmethyl)-p-anisidino intermediate.
Piperidinium formation: The intermediate is further reacted with 1-methylpiperidine under suitable conditions to form the final compound.
Bromination: The final step involves the addition of bromine to form the piperidinium bromide salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
1-(2-(N-(Cyclohexylmethyl)-p-anisidino)ethyl)-1-methyl-piperidinium bromide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous solutions.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as hydroxide ions, alkoxides, and amines.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted piperidinium compounds, while oxidation and reduction can lead to different oxidation states of the compound.
科学研究应用
1-(2-(N-(Cyclohexylmethyl)-p-anisidino)ethyl)-1-methyl-piperidinium bromide has several scientific research applications:
Medicinal Chemistry: It can be used as a precursor or intermediate in the synthesis of pharmaceutical compounds.
Biological Studies: The compound can be used to study the interactions of piperidinium derivatives with biological targets.
Industrial Applications: It can be used in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 1-(2-(N-(Cyclohexylmethyl)-p-anisidino)ethyl)-1-methyl-piperidinium bromide involves its interaction with specific molecular targets. The piperidinium core can interact with various receptors or enzymes, leading to a range of biological effects. The cyclohexylmethyl and p-anisidino groups can modulate the compound’s affinity and specificity for these targets.
相似化合物的比较
Similar Compounds
- 1-(2-(N-(Cyclohexylmethyl)-p-anisidino)ethyl)-1-methyl-piperidinium chloride
- 1-(2-(N-(Cyclohexylmethyl)-p-anisidino)ethyl)-1-methyl-piperidinium iodide
Uniqueness
1-(2-(N-(Cyclohexylmethyl)-p-anisidino)ethyl)-1-methyl-piperidinium bromide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromide ion can influence the compound’s solubility, reactivity, and interactions with biological targets compared to its chloride and iodide analogs.
属性
CAS 编号 |
102207-25-0 |
|---|---|
分子式 |
C22H37BrN2O |
分子量 |
425.4 g/mol |
IUPAC 名称 |
N-(cyclohexylmethyl)-4-methoxy-N-[2-(1-methylpiperidin-1-ium-1-yl)ethyl]aniline;bromide |
InChI |
InChI=1S/C22H37N2O.BrH/c1-24(16-7-4-8-17-24)18-15-23(19-20-9-5-3-6-10-20)21-11-13-22(25-2)14-12-21;/h11-14,20H,3-10,15-19H2,1-2H3;1H/q+1;/p-1 |
InChI 键 |
XFAFSVMYJOKOHS-UHFFFAOYSA-M |
规范 SMILES |
C[N+]1(CCCCC1)CCN(CC2CCCCC2)C3=CC=C(C=C3)OC.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


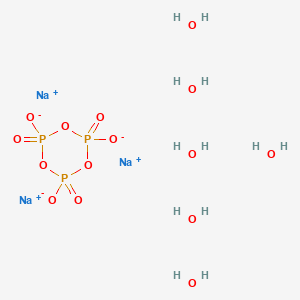
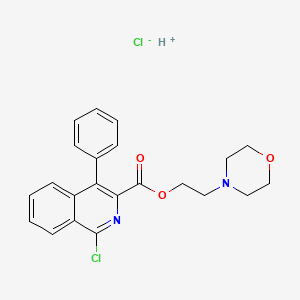
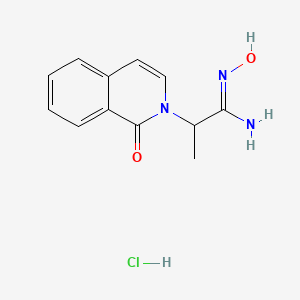
![Propanamide, N-[5-[bis[2-(2-cyanoethoxy)ethyl]amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]-](/img/structure/B12774089.png)
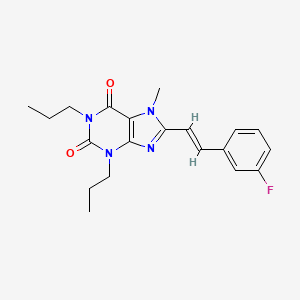

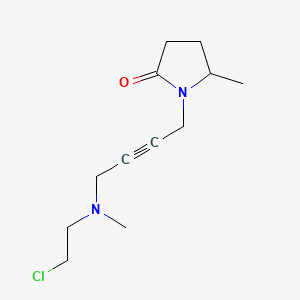
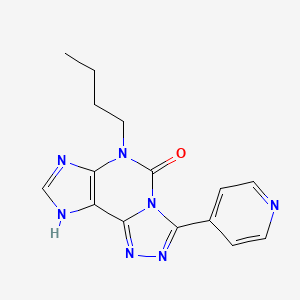
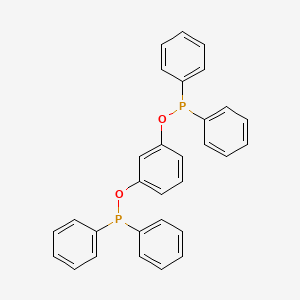
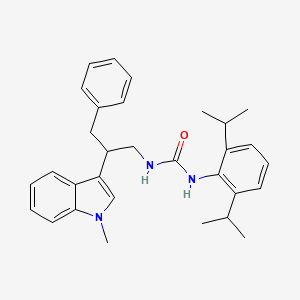

![N'-[2-[2-[2-(dimethylamino)ethyl-methylamino]ethyl-methylamino]ethyl]-N,N,N'-trimethylethane-1,2-diamine;ethane-1,2-diol;formic acid](/img/structure/B12774140.png)

